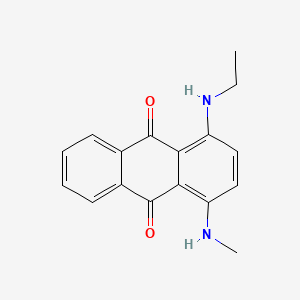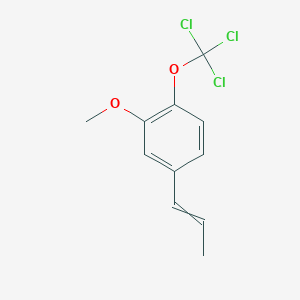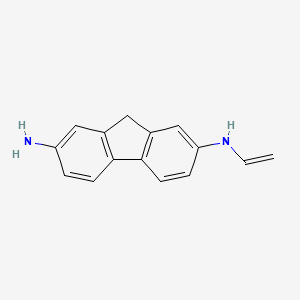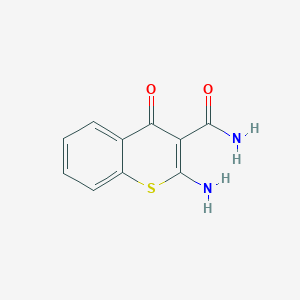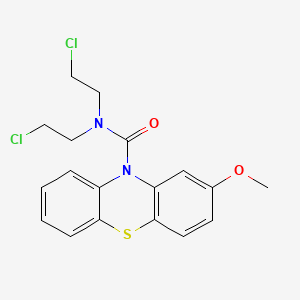
10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)-2-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)-2-methoxy-: is a chemical compound with the molecular formula C17H16Cl2N2OS. It belongs to the phenothiazine class of compounds, which are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)-2-methoxy- typically involves the reaction of phenothiazine derivatives with chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the initial formation of phenothiazine derivatives followed by subsequent functionalization with chloroethyl groups. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted phenothiazine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)-2-methoxy- is used as a precursor for the synthesis of various phenothiazine derivatives. These derivatives are studied for their photophysical and electrochemical properties.
Biology: In biological research, this compound is investigated for its potential as a DNA intercalator and its ability to inhibit certain enzymes. It is also studied for its interactions with biological membranes.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications, including its use as an antitumor agent. Its ability to cross-link DNA makes it a candidate for cancer treatment research.
Industry: In the industrial sector, this compound is used in the development of dyes and pigments due to its chromophoric properties .
Mécanisme D'action
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)-2-methoxy- involves its ability to intercalate into DNA, thereby disrupting DNA replication and transcription processes. The chloroethyl groups can form covalent bonds with DNA, leading to cross-linking and subsequent inhibition of cell division. This mechanism is particularly relevant in its potential use as an antitumor agent .
Comparaison Avec Des Composés Similaires
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic agent.
Promethazine: A phenothiazine derivative used as an antiemetic and antihistamine.
Thioridazine: A phenothiazine derivative used as an antipsychotic agent.
Uniqueness: 10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)-2-methoxy- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to cross-link DNA sets it apart from other phenothiazine derivatives, making it a valuable compound for cancer research .
Propriétés
Numéro CAS |
65290-91-7 |
|---|---|
Formule moléculaire |
C18H18Cl2N2O2S |
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-2-methoxyphenothiazine-10-carboxamide |
InChI |
InChI=1S/C18H18Cl2N2O2S/c1-24-13-6-7-17-15(12-13)22(14-4-2-3-5-16(14)25-17)18(23)21(10-8-19)11-9-20/h2-7,12H,8-11H2,1H3 |
Clé InChI |
DLAWEOIUCDBVFY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


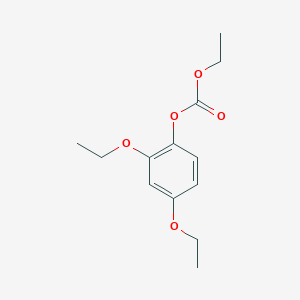
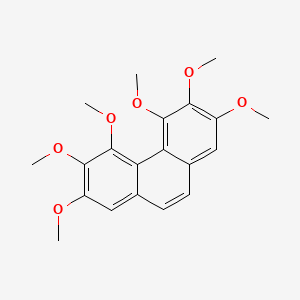
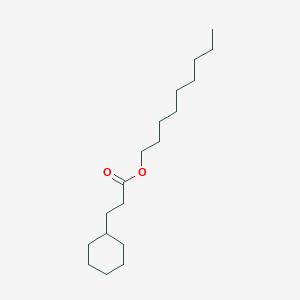
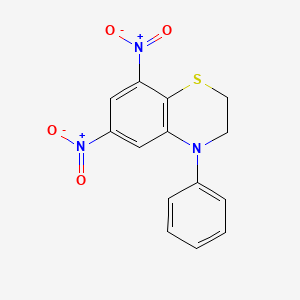
![4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14500359.png)



